methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride
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Overview
Description
Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The process can be summarized as follows:
Starting Materials: 1-methyl-1H-1,2,4-triazole, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The reactants are mixed and heated to promote the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Purification: The product is purified using techniques such as crystallization or distillation to obtain the pure dihydrochloride salt.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
3-Methyl-1H-1,2,4-triazole: Another triazole derivative with a methyl group at a different position.
1,2,4-Triazole-3-carboxylic acid: A triazole derivative with a carboxylic acid functional group.
Uniqueness
Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H12Cl2N4 |
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Molecular Weight |
199.08 g/mol |
IUPAC Name |
N-methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-3-5-7-4-9(2)8-5;;/h4,6H,3H2,1-2H3;2*1H |
InChI Key |
IFEXWKFMPDSIDK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(C=N1)C.Cl.Cl |
Origin of Product |
United States |
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